Algestone acetophenide
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Overview
Description
Algestone acetophenide, also known as dihydroxyprogesterone acetophenide, is a synthetic progestin medication. It is primarily used in combination with an estrogen as a long-lasting injectable contraceptive. This compound was discovered in 1958 and introduced for medical use in the 1960s. It is widely marketed in Latin America, Hong Kong, and Singapore, but has not been introduced in the United States .
Preparation Methods
The preparation of algestone acetophenide involves several steps:
Starting Material: The process begins with androstenedione cyanalcohol.
Reaction with Phosphorus Oxychloride: The starting material is reacted with phosphorus oxychloride in an alkaline medium at temperatures ranging from -10°C to 80°C for 1 to 5 hours.
Grignard Reaction: The product from the previous step undergoes a Grignard reaction with chlorine magnesium methyl at temperatures between -10°C and 70°C for 1 to 5 hours.
Oxidation: The resulting compound is oxidized using potassium permanganate at 10°C to 30°C for 10 to 60 minutes, followed by an acid reaction at the same temperature range for 1 to 10 hours.
Final Reaction: The hydroxylic species obtained is reacted with acetophenone in the presence of a catalyst (such as sulfuric acid, phosphoric acid, or perchloric acid) at 10°C to 30°C for 1 to 10 hours to yield this compound
Chemical Reactions Analysis
Algestone acetophenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts. Common reagents used in these reactions include phosphorus oxychloride, chlorine magnesium methyl, and potassium permanganate. .
Scientific Research Applications
Algestone acetophenide has several scientific research applications:
Medicine: It is used as a long-lasting injectable contraceptive in combination with an estrogen. It has also been used to treat acne.
Environmental Science: Research has been conducted on the electrochemical removal of this compound from industrial wastewater, highlighting its environmental impact and the need for effective removal methods.
Pharmacology: Studies focus on its pharmacokinetics, pharmacodynamics, and interactions with other drugs
Mechanism of Action
Algestone acetophenide acts as a progestin, which means it is an agonist of the progesterone receptor. This receptor is the biological target of progestogens like progesterone. By binding to this receptor, this compound exerts its contraceptive effects. It does not have significant activity on other hormonal receptors .
Comparison with Similar Compounds
Algestone acetophenide is similar to other synthetic progestins, such as:
- Medroxyprogesterone acetate
- Norethisterone
- Levonorgestrel Compared to these compounds, this compound is unique due to its specific chemical structure and its use in combination with estrogen for long-lasting injectable contraception. It has a longer elimination half-life and is not active by mouth, requiring intramuscular injection .
Properties
CAS No. |
1179-87-9 |
---|---|
Molecular Formula |
C29H36O4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1 |
InChI Key |
AHBKIEXBQNRDNL-BXXPAUNWSA-N |
SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
Isomeric SMILES |
CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |
Canonical SMILES |
CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |
1179-87-9 24356-94-3 |
|
Synonyms |
Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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